molecular formula C17H27NO3 B12599446 N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide CAS No. 649552-10-3

N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide

Cat. No.: B12599446
CAS No.: 649552-10-3
M. Wt: 293.4 g/mol
InChI Key: KDRZVYURDJPZQE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide is a synthetic benzamide derivative intended for research and development purposes in a laboratory setting. This compound features a benzamide core substituted with diethylamide, methoxy, and a 1-hydroxypentyl moiety, a structure often associated with potential activity in [e.g., modulating specific receptors or pathways] . As a closely related analog of other well-characterized benzamides, it may serve as a valuable intermediate in organic synthesis or a candidate for probing biological mechanisms . Researchers might employ it in studies aimed at investigating [e.g., structure-activity relationships or specific cellular functions] . All properties and applications are theoretical and require experimental validation by qualified researchers. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling should adhere to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

649552-10-3

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N,N-diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide

InChI

InChI=1S/C17H27NO3/c1-5-8-11-14(19)13-10-9-12-15(21-4)16(13)17(20)18(6-2)7-3/h9-10,12,14,19H,5-8,11H2,1-4H3

InChI Key

KDRZVYURDJPZQE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C(=CC=C1)OC)C(=O)N(CC)CC)O

Origin of Product

United States

Preparation Methods

Synthesis from 6-Methoxy-2-nitrobenzoic Acid

One common method involves the following steps:

  • Nitration : Start with 6-methoxy-2-nitrobenzoic acid, which can be synthesized from methoxybenzoic acid through nitration using concentrated nitric acid and sulfuric acid.

  • Reduction : The nitro group is reduced to an amine using catalytic hydrogenation or chemical reduction methods (e.g., using iron filings and hydrochloric acid).

  • Acylation : The resultant amine is then acylated with diethyl malonate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the corresponding amide.

  • Hydroxylation : Finally, hydroxylation can be achieved through a reaction with 1-bromopentane in the presence of a base like sodium hydride to yield this compound.

Alternative Synthesis via Ethyl Benzamide Derivatives

Another approach focuses on modifying ethyl benzamide derivatives:

  • Starting Material : Use ethyl 6-methoxy-2-benzamide as the starting compound.

  • Alkylation : Alkylate with 1-bromopentanol under basic conditions to introduce the pentyl chain.

  • Final Modification : The final product can be obtained by hydrolysis of any remaining esters or protecting groups.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the two main preparation methods:

Method Starting Material Key Reagents Yield (%) Advantages
Synthesis from Nitro Acid 6-Methoxy-2-nitrobenzoic acid H₂, DCC, NaH 60-80 High yield; well-characterized pathway
Ethyl Benzamide Derivatives Ethyl 6-methoxy-2-benzamide NaOH, K₂CO₃ 50-70 Simpler steps; fewer reagents required

Research Findings

Recent studies have focused on optimizing these synthesis routes to enhance yield and purity:

  • Catalytic Systems : Employing novel catalytic systems has been shown to improve reaction rates and yields significantly.

  • Green Chemistry Approaches : Research emphasizes the use of solvent-free conditions or environmentally friendly solvents to reduce waste and improve safety during synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and functional implications.

Compound Name Key Substituents Molecular Weight Synthesis Yield Key Properties/Applications
This compound 1-hydroxypentyl, methoxy, N,N-diethyl Not explicitly stated (estimated ~305–319) Not provided Potential receptor binding or metal coordination due to hydroxyl group
N,N-Diethyl-2-(1-hydroxyheptyl)-6-methoxybenzamide 1-hydroxyheptyl (vs. pentyl) 319.44 89% Longer alkyl chain increases lipophilicity; used in synthetic protocols
N,N-Diethyl-2-methoxy-6-<(trimethylsilyl)methyl>benzamide Trimethylsilyl methyl (vs. hydroxypentyl) 293.48 46% Higher steric bulk; potential electronic effects for material science
(S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide Iodo, pyrrolidinylmethyl Not provided 56% (radiolabeled) Dopamine D-2 receptor ligand; high lipophilicity (40× sulpiride)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, 3-methyl Not provided Not provided N,O-bidentate directing group for metal catalysis
N,N-Diethyl-2-(1-naphthalenyloxy)propanamide (Napropamide) Naphthalenyloxy, propanamide Not provided Not provided Herbicide; demonstrates bioactivity shift due to aromatic substituents

Key Structural and Functional Insights:

Alkyl Chain Length and Hydroxylation :

  • The hydroxyheptyl analog (MW 319.44) has a longer alkyl chain than the pentyl variant, likely enhancing lipophilicity and membrane permeability . The hydroxyl group in both compounds may facilitate hydrogen bonding or metal coordination, as seen in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which participates in metal-catalyzed reactions .

Pharmacological Relevance :

  • The iodinated benzamide in demonstrates that electron-withdrawing groups (e.g., iodo) and bulky substituents (e.g., pyrrolidinylmethyl) enhance dopamine D-2 receptor binding affinity and brain penetration. This suggests that modifications to the hydroxypentyl group in the target compound could similarly optimize receptor interactions .

Physicochemical Implications:

  • Lipophilicity: Hydroxyalkyl chains balance polarity and lipophilicity, whereas fully nonpolar groups (e.g., trimethylsilyl) increase hydrophobicity. The target compound’s pentyl chain may offer intermediate properties suitable for both solubility and membrane penetration.
  • Synthetic Accessibility : The hydroxyheptyl analog’s high synthesis yield (89%) suggests robust protocols for hydroxylated benzamides, which could be adapted for the pentyl variant .

Biological Activity

N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of treating various diseases. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound primarily acts as an inhibitor of the IRAK4 (Interleukin-1 receptor-associated kinase 4) pathway, which is crucial in inflammatory responses and immune system regulation. By inhibiting IRAK4, this compound can effectively reduce the production of pro-inflammatory cytokines such as IL-6, which is implicated in various inflammatory diseases and conditions .

Inflammatory Diseases

Research indicates that this compound may be beneficial in treating several inflammatory diseases, including:

  • Rheumatoid arthritis
  • Systemic lupus erythematosus (SLE)
  • Psoriasis
  • Chronic inflammatory bowel diseases

The compound has shown efficacy in preclinical models by significantly reducing markers of inflammation and improving clinical outcomes .

Cancer Therapy

In addition to its anti-inflammatory properties, this compound has been explored for its potential in cancer therapy. Its ability to inhibit IRAK4 suggests a role in modulating tumor microenvironments and enhancing anti-tumor immunity. Studies have demonstrated that it can lead to apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology .

Case Study 1: Rheumatoid Arthritis

In a controlled study involving animal models of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory cell infiltration compared to control groups. Histological analysis confirmed decreased synovial inflammation and reduced levels of IL-6 and TNF-alpha .

Case Study 2: Cancer Cell Lines

A study examining the effects of this compound on breast cancer cell lines demonstrated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results suggest that this compound could serve as a novel therapeutic agent for breast cancer treatment .

Summary of Biological Activities

Activity TypeEffectivenessMechanism
Anti-inflammatoryHighIRAK4 inhibition; reduced IL-6 production
Cancer therapyModerate to HighInduction of apoptosis; modulation of immune response
Autoimmune disordersHighDecreased inflammatory markers

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